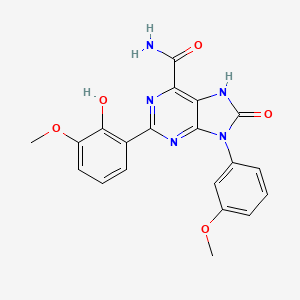

2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

説明

This purine-based carboxamide derivative features a 2-(2-hydroxy-3-methoxyphenyl) group at position 2 and a 9-(3-methoxyphenyl) substituent at position 9. The compound’s synthesis involves sequential reactions starting with thiourea intermediates and alkylation steps, as described by Huang et al. .

特性

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-29-11-6-3-5-10(9-11)25-19-15(23-20(25)28)14(17(21)27)22-18(24-19)12-7-4-8-13(30-2)16(12)26/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECFIKAURWTCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : C23H23N5O4

- Molecular Weight : Approximately 433.468 g/mol

- Key Functional Groups : Hydroxy, methoxy, and an oxo group which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potential therapeutic agent against non-small cell lung cancer (NSCLC) . The following findings summarize its effects:

- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of cancer cells in vitro.

- Induction of Apoptosis : Mechanistic studies suggest that it induces apoptosis in cancer cells through various pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The structural similarities of this compound to known anti-inflammatory agents suggest its potential in reducing inflammation. Preliminary studies have indicated:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

- Potential Mechanisms : It is hypothesized that the methoxy groups enhance lipophilicity, allowing better penetration into cells and modulation of inflammatory pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Notable interactions include:

| Target | Binding Affinity | Biological Implication |

|---|---|---|

| EGFR | High | Inhibition of tumor growth |

| COX-2 | Moderate | Anti-inflammatory effects |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on NSCLC :

- A study involving NSCLC cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value indicating potent activity.

- The mechanism was linked to cell cycle arrest at the G1 phase.

-

Inflammation Model :

- In vivo models showed that administration of the compound significantly reduced paw edema in rats, indicating anti-inflammatory effects.

-

Synergistic Effects :

- Combination therapy studies with standard chemotherapeutics revealed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related purine-6-carboxamide derivatives, emphasizing substituent variations and their implications:

*Estimated based on structural analogs in .

Key Observations:

In contrast, methyl or thienyl substituents (e.g., ) reduce polarity and H-bonding capacity. The 4-hydroxyphenylamino group in introduces an additional hydrogen-bond donor (NH), which could enhance interactions with biological targets.

Impact on Lipophilicity and Solubility :

- Methoxy and hydroxy groups (target compound, ) increase hydrophilicity, whereas methyl or thienyl groups () enhance lipophilicity. This trade-off influences bioavailability and metabolic stability.

For example, sulfur-containing thienyl groups () may improve binding to sulfur-rich enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。